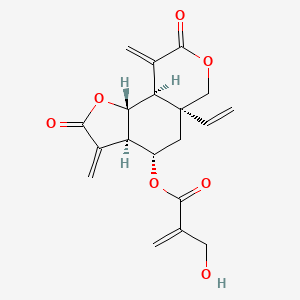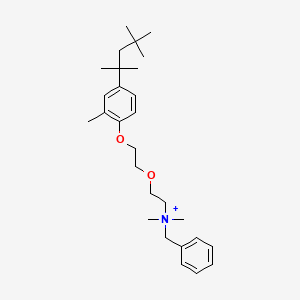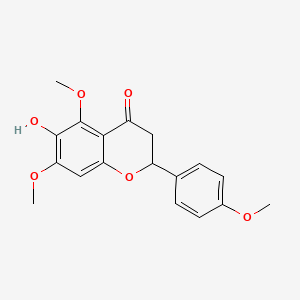
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-6-hydroxy-2-(4-methoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a methoxyflavanone that is flavanone substituted by methoxy groups at positions 5, 7 and 4' and a hydroxy group at position 6. It is a monohydroxyflavanone and a member of 4'-methoxyflavanones. It derives from a flavanone.
Scientific Research Applications
Mechanisms of Acidolysis in Lignin Model Compounds
Studies have explored the acidolysis mechanisms in lignin model compounds, noting the distinct pathways of C6-C2 and C6-C3 type model compounds, highlighting the significance of the γ-hydroxymethyl group in these reactions. Notably, a hydride transfer mechanism has been identified as a key route in the acidolysis of these compounds. Additionally, the presence of Br− in the system significantly influences the reaction mechanisms, demonstrating the complex chemistry of such lignin derivatives (Yokoyama, 2015).
Synthetic Protocols for Benzo[c]chromen-6-ones
Research has addressed the synthesis of 6H-benzo[c]chromen-6-ones, crucial structures in secondary metabolites with significant pharmacological relevance. Various synthetic protocols, including Suzuki coupling reactions and reactions involving 3-formylcoumarin, have been documented. The study emphasizes the necessity of efficient and straightforward synthetic methods for these compounds due to their pharmacological importance and limited natural availability (Mazimba, 2016).
Anticancer Properties
Research into anticancer drugs has identified compounds with high tumor specificity and reduced keratinocyte toxicity. Among these, certain compounds, such as (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cell lines. These findings are crucial in the development of new anticancer drugs with minimal side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Metabolic Pathways in Humans
Studies on the metabolic fate of related compounds like L-3,4-dihydroxyphenylalanine in humans provide insights into the metabolic pathways and potential interactions of compounds similar to 6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. Understanding the metabolic breakdown and the creation of various metabolites is essential for comprehending the bioavailability and potential therapeutic effects of these compounds (O'Gorman, Borud, Khan, & Gjessing, 1970).
properties
CAS RN |
6626-61-5 |
|---|---|
Product Name |
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one |
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)17(20)18(16)23-3/h4-7,9,13,20H,8H2,1-3H3 |
InChI Key |
JEEVVZXYEKPPCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Other CAS RN |
6626-61-5 |
synonyms |
6-hydroxy-5,7,4'-trimethoxy-flavanone hamiltone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



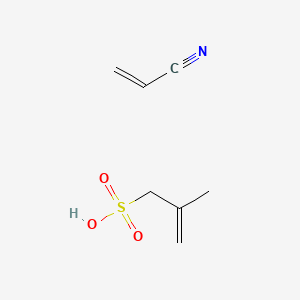
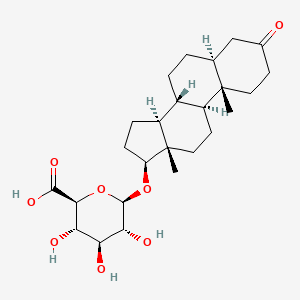
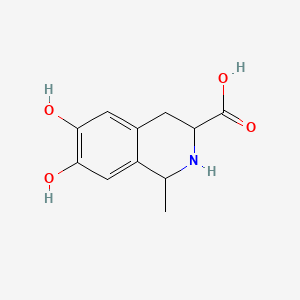
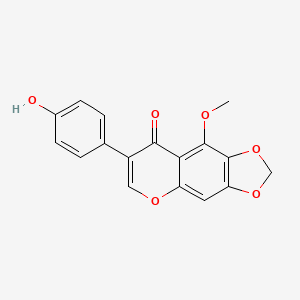
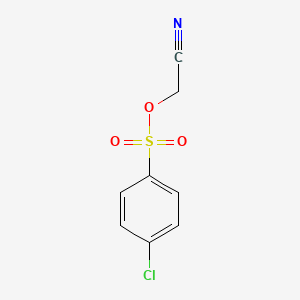
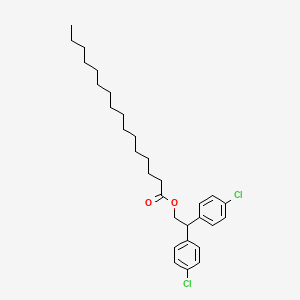
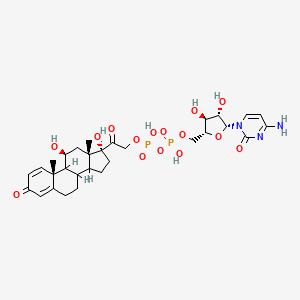
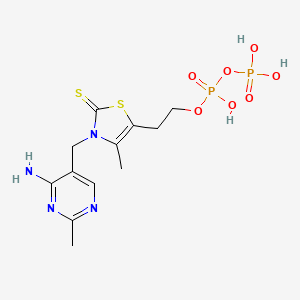
![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)
